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Compound of Interest

Compound Name: SWi157765

Cat. No.: B10831315

For Researchers, Scientists, and Drug Development Professionals

Introduction

SW157765 is a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8).
This compound has demonstrated selective toxicity in non-small cell lung cancer (NSCLC) cell
lines harboring activating mutations in KRAS and inactivating mutations in KEAP1. The dual
modulation of KRAS and NRF2 signaling pathways in these cancer cells creates a unique
metabolic vulnerability that can be exploited by targeting GLUT8. These application notes
provide detailed protocols for key in vitro experiments to characterize the effects of SW157765,
enabling researchers to effectively investigate its mechanism of action and potential therapeutic
applications.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of
SW157765 in a panel of NSCLC cell lines, as determined by a 72-hour cell viability assay.
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SW157765 IC50

Cell Line KRAS Mutation KEAP1 Mutation
('L

H23 G1l2C WT >10
H460 G1l2v WT >10
A549 G12S E202K 0.3
H2122 G12C G333R 0.5
H2009 G12A WT >10
H1792 Gl2C WT >10

Data extracted from McMillan et al., Cell, 2018.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by SW157765 and a
general experimental workflow for its in vitro characterization.
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Caption: Proposed signaling pathway in KRAS/KEAP1 mutant NSCLC cells and the inhibitory

action of SW157765 on GLUTS.
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Caption: General experimental workflow for the in vitro characterization of SW157765.

Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)

This protocol is for determining the viability of NSCLC cell lines after treatment with SW157765
in a 96-well format. The CellTiter-Glo® Luminescent Cell Viability Assay determines the number

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b10831315?utm_src=pdf-body-img
https://www.benchchem.com/product/b10831315?utm_src=pdf-body
https://www.benchchem.com/product/b10831315?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

of viable cells in culture based on quantitation of the ATP present, which signals the presence
of metabolically active cells.[1][2][3][4][5]

Materials:

NSCLC cell lines (e.g., A549, H2122, H23, H460)

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

SW157765 (stock solution in DMSO)

Opaque-walled 96-well plates

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Luminometer

Procedure:

e Cell Seeding:

o Trypsinize and count cells.

o Seed cells into opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in
100 pL of complete culture medium.

o Incubate the plates at 37°C in a 5% CO: incubator for 24 hours to allow for cell
attachment.

e Compound Treatment:

o Prepare serial dilutions of SW157765 in complete culture medium from the DMSO stock.
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent
and non-toxic (e.g., < 0.1%).

o Remove the medium from the wells and add 100 pL of the diluted SW157765 solutions or
vehicle control.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.promega.sg/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol/
https://www.promega.com/-/media/files/resources/protcards/fb256-celltiter-glo-luminescent-cell-viability-assay.pdf?rev=d8c51091b58c43fea4cad5b36f503658
https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf
https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter_glo-luminescent-cell-viability-assay/
https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/celltiterglo-2-0-assay-protocol.pdf
https://www.benchchem.com/product/b10831315?utm_src=pdf-body
https://www.benchchem.com/product/b10831315?utm_src=pdf-body
https://www.benchchem.com/product/b10831315?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Incubate the plates for 72 hours at 37°C in a 5% COz2 incubator.

o CellTiter-Glo® Assay:

o Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for
approximately 30 minutes.

o Add 100 pL of CellTiter-Glo® reagent to each well.
o Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
o Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
o Measure the luminescence using a plate-reading luminometer.
o Data Analysis:

o Subtract the average background luminescence from control wells (medium only) from all
other measurements.

o Normalize the data to the vehicle-treated control wells (set as 100% viability).

o Plot the percentage of cell viability against the logarithm of the SW157765 concentration
to generate a dose-response curve.

o Calculate the IC50 value from the dose-response curve using appropriate software (e.g.,
GraphPad Prism).

2-Deoxy-D-glucose (2-NBDG) Uptake Assay

This protocol measures the effect of SW157765 on glucose uptake in NSCLC cell lines using
the fluorescent glucose analog 2-NBDG.

Materials:
e NSCLC cell lines

o Complete culture medium
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e SW157765

e 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
e Glucose-free culture medium

e Phosphate-Buffered Saline (PBS)

e 96-well black, clear-bottom plates

e Fluorescence plate reader or flow cytometer

Procedure:

o Cell Seeding:

o Seed cells into 96-well black, clear-bottom plates at a density of 20,000-50,000 cells per
well in 100 pL of complete culture medium.

o Incubate overnight at 37°C in a 5% CO: incubator.
e Compound Treatment and Glucose Starvation:
o The following day, gently wash the cells twice with warm PBS.

o Add 100 pL of glucose-free culture medium containing the desired concentration of
SW157765 or vehicle control (DMSO).

o Incubate for 1-4 hours at 37°C.
e 2-NBDG Incubation:
o Prepare a working solution of 2-NBDG in glucose-free medium (e.g., 50-100 uM).
o Add 100 pL of the 2-NBDG working solution to each well.
o Incubate for 15-30 minutes at 37°C.

e Measurement:
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o For Plate Reader:
= Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS.
= Add 100 pL of PBS to each well.

» Measure the fluorescence with a plate reader (Excitation: ~485 nm, Emission: ~535
nm).

o For Flow Cytometry:
= Remove the 2-NBDG solution and wash the cells twice with ice-cold PBS.
= Trypsinize the cells and resuspend in ice-cold PBS.

» Analyze the cells immediately on a flow cytometer using the FITC channel.

» Data Analysis:
o Subtract the background fluorescence from wells without cells.

o Normalize the fluorescence signal of SW157765-treated cells to that of vehicle-treated
cells to determine the percentage of glucose uptake inhibition.

Note: These protocols are intended as a guide. Optimal conditions such as cell seeding
density, compound incubation time, and 2-NBDG concentration may vary depending on the
specific cell line and experimental setup and should be determined empirically.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [SW157765 Experimental Protocol for In Vitro Studies:
Application Notes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10831315#sw157765-experimental-protocol-for-in-
vitro-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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